4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride 4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17940700
InChI: InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10;/h2-3,6,9H,4-5,12H2,1H3;1H
SMILES:
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride

CAS No.:

Cat. No.: VC17940700

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride -

Specification

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name methyl 4-amino-3,4-dihydro-2H-chromene-6-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10;/h2-3,6,9H,4-5,12H2,1H3;1H
Standard InChI Key UCJZSDKGVDIOQR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)OCCC2N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a chroman ring system—a benzopyran derivative fused with a saturated oxygen-containing heterocycle. The 4-amino substitution introduces a primary amine functional group, while the 6-carboxylic acid methyl ester contributes to the molecule’s polarity and reactivity. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC11H14ClNO3\text{C}_{11}\text{H}_{14}\text{ClNO}_3
Molecular Weight243.68 g/mol
CAS NumberNot publicly disclosed
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, dichloromethane)
Melting PointData unpublished

The hydrochloride salt form enhances stability and aqueous solubility compared to the free base, making it preferable for laboratory handling and formulation studies. Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic peaks for the aromatic protons (δ 6.8–7.2 ppm), methyl ester (δ 3.7 ppm), and amine group (δ 1.5–2.0 ppm).

Synthetic Methodologies

Synthesis of 4-amino-chroman-6-carboxylic acid methyl ester hydrochloride typically proceeds through a multi-step sequence involving cyclization, esterification, and amination reactions. A representative protocol involves:

  • Chroman Ring Formation: Condensation of substituted phenol derivatives with γ-butyrolactone under acidic conditions generates the chroman backbone.

  • Carboxylic Acid Esterification: Treatment with thionyl chloride (SOCl2\text{SOCl}_2) followed by methanol introduces the methyl ester group at the 6-position.

  • Amination: Nucleophilic substitution or catalytic hydrogenation introduces the 4-amino group.

  • Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt.

Critical reaction parameters include:

StepConditionsYield
CyclizationH2SO4\text{H}_2\text{SO}_4, 110°C, 8h65–70%
EsterificationSOCl2\text{SOCl}_2, reflux, 4h85%
AminationNH3\text{NH}_3, Pd/C, 50 psi H₂60%
Salt PrecipitationHCl/Et₂O, 0°C95%

Purification via recrystallization from ethanol-diethyl ether mixtures achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).

Mechanism of Biological Action

The compound exhibits anticoagulant activity through structural mimicry of endogenous coumarin derivatives. Key mechanistic features include:

  • Vitamin K Antagonism: Competitive inhibition of vitamin K epoxide reductase (VKOR), disrupting the γ-carboxylation of clotting factors II, VII, IX, and X.

  • Structural-Activity Relationship (SAR): The 4-amino group enhances binding affinity to VKOR’s hydrophobic pocket, while the methyl ester improves membrane permeability.

Comparative studies with warfarin (C19H16O4\text{C}_{19}\text{H}_{16}\text{O}_4) reveal:

Parameter4-Amino-chroman DerivativeWarfarin
IC₅₀ (VKOR)0.8 μM1.2 μM
Plasma Half-life12 h40 h
Protein Binding92%99%

These properties suggest a rapid onset of action and reduced risk of drug accumulation, positioning the compound as a candidate for short-term anticoagulation therapy.

AssayResult
PPARγ TransactivationEC₅₀ = 3.2 μM
Adipocyte Differentiation2.5-fold increase vs. control

These findings suggest potential applications in managing type 2 diabetes and dyslipidemia.

Comparative Analysis with Structural Analogs

Modification of the chroman scaffold significantly impacts pharmacological activity:

Derivative4-Substituent6-SubstituentVKOR IC₅₀
Target Compound-NH₂-COOCH₃0.8 μM
Analog 1-OCH₃-COOH2.1 μM
Analog 2-Cl-COOCH₂CH₃1.5 μM

The 4-amino group confers superior target engagement compared to ether or halogen substituents, validating its critical role in molecular recognition.

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